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Undecaprenyl phosphate - 25126-51-6

Undecaprenyl phosphate

Catalog Number: EVT-1565611
CAS Number: 25126-51-6
Molecular Formula: C55H91O4P
Molecular Weight: 847.3 g/mol
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Product Introduction

Description
Undecaprenyl dihydrogen phosphate is the all-trans-isomer of undecaprenyl phosphate. It is a conjugate acid of an undecaprenyl phosphate(2-).
Source and Classification

Undecaprenyl phosphate is classified as a polyisoprenoid phosphate. It is derived from undecaprenyl pyrophosphate through dephosphorylation, which can occur via recycling mechanisms or de novo synthesis pathways. In Escherichia coli, the enzyme UppS synthesizes undecaprenyl pyrophosphate by adding eight isoprene units to farnesyl pyrophosphate .

Synthesis Analysis

Methods and Technical Details

The synthesis of undecaprenyl phosphate involves several key steps:

  1. Formation of Undecaprenyl Pyrophosphate: This occurs via the action of UppS, a soluble cis-prenyltransferase that catalyzes the addition of eight isoprene units to farnesyl pyrophosphate.
  2. Dephosphorylation: Undecaprenyl pyrophosphate is converted to undecaprenyl phosphate by membrane-associated phosphatases such as BacA, PgpB, YbjG, and LpxT. These enzymes facilitate the hydrolysis of undecaprenyl pyrophosphate, allowing it to accept sugar units for further processing .
Molecular Structure Analysis

Structure and Data

Undecaprenyl phosphate has a linear structure consisting of 55 carbon atoms arranged in a polyisoprene configuration. Each isoprene unit contributes to its hydrophobic characteristics, making it suitable for membrane interactions. The molecular formula can be represented as C55H90O4PC_{55}H_{90}O_4P. Its structural properties allow it to function effectively as a lipid carrier in bacterial cells .

Chemical Reactions Analysis

Reactions and Technical Details

Undecaprenyl phosphate participates in several critical biochemical reactions:

  1. Carrier Function: It serves as a carrier for glycosyl residues during polysaccharide synthesis. For example, it interacts with cytidine 5-monophospho-N-acetylneuraminic acid (CMP-NeuNAc) to form sialylated compounds.
  2. Recycling: After delivering its sugar cargo, undecaprenyl phosphate is converted back into undecaprenyl pyrophosphate through hydrolysis by phosphatases, thus enabling its reuse in subsequent biosynthetic processes .
Mechanism of Action

Process and Data

The mechanism of action for undecaprenyl phosphate involves its role as a lipid carrier in the biosynthesis of peptidoglycan. The process can be summarized as follows:

  1. Synthesis of Precursor Units: Sugar-linked pentapeptide subunits are synthesized in the cytoplasm.
  2. Transmembrane Transport: These precursors are linked to undecaprenyl phosphate and transported across the membrane.
  3. Polymerization: Once in the periplasmic space, they are incorporated into growing peptidoglycan chains.
  4. Recycling: The released undecaprenyl phosphate is recycled back into its pyrophosphate form for reuse in future synthesis cycles .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Undecaprenyl phosphate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,000 g/mol.
  • Solubility: It is hydrophobic due to its long hydrocarbon chain but can interact with polar molecules during biochemical reactions.
  • Stability: It is stable under physiological conditions but can be hydrolyzed by specific phosphatases.

These properties make undecaprenyl phosphate an effective carrier molecule within bacterial membranes .

Applications

Scientific Uses

Undecaprenyl phosphate has significant applications in microbiology and biochemistry:

  • Cell Wall Biosynthesis Studies: It serves as a model compound for studying bacterial cell wall synthesis mechanisms.
  • Antibiotic Targeting: Due to its essential role in peptidoglycan biosynthesis, it is a target for antibiotic development aimed at disrupting bacterial cell wall formation.
  • Biochemical Research: It aids in understanding lipid metabolism and recycling processes within microbial cells.

Research continues to explore its potential applications in developing novel antibacterial strategies and understanding microbial physiology .

Structural Characterization of Undecaprenyl Phosphate (UP)

Molecular Architecture and Isoprenoid Chain ConfigurationUndecaprenyl phosphate (C~55~-P) is a 55-carbon polyisoprenoid lipid carrier with a phosphorylated terminal hydroxyl group. Its molecular architecture consists of 11 isoprene (C~5~H~8~) units arranged in a cis-trans configuration: the α-isoprene unit adjacent to the phosphate headgroup adopts a trans geometry, followed by nine cis-isoprene units, and terminating in a saturated β-isoprene unit [2] [6]. This stereochemistry creates a bent "hook-like" conformation critical for embedding within lipid bilayers. The extended hydrophobic chain (~65 Å) facilitates transmembrane shuttling of hydrophilic glycans, while the phosphate group enables covalent attachment to peptidoglycan precursors (e.g., UDP-N-acetylmuramyl pentapeptide) in the cytoplasm [2] [6].

Table 1: Isoprenoid Chain Characteristics of Undecaprenyl Phosphate

Structural FeatureChemical PropertyFunctional Implication
Chain Length55 carbon atoms (11 isoprene units)Optimal span across bacterial membranes
Stereochemistry2-trans, 9-cis, saturated terminal unitMembrane curvature adaptation
Phosphate Group pKa~1.5 (di-anionic at physiological pH)Electrostatic substrate recognition
Hydrophobic TailLinear polyisoprenoidAnchoring in lipid bilayers

Variations exist across species: mycobacteria utilize decaprenyl-phosphate (C~50~-P), while Paracoccus denitrificans employs nonaprenyl-phosphate (C~45~-P) [2]. These chain-length adaptations influence membrane fluidity and enzyme specificity, as demonstrated by impaired peptidoglycan synthesis in E. coli expressing heterologous UPPs enzymes [1].

Crystal Structures of UP-Related Enzymes

The biosynthesis and recycling of UP involve specialized membrane enzymes visualized via X-ray crystallography:

  • Undecaprenyl Pyrophosphate Synthase (UPPs): Co-crystal structures with inhibitors (e.g., UK-106051) reveal a funnel-shaped hydrophobic cleft formed by helices H1/H2 and β-strands β1–4. The Streptococcus pneumoniae UPPs•FPP complex (PDB: 4H4E) shows Mg²⁺ coordinated by Asp²⁶, enabling iterative condensation of isopentenyl pyrophosphate (IPP) onto farnesyl pyrophosphate (FPP) [1] [10]. Inhibitors like UK-106051 bind allosterically adjacent to FPP, inducing conformational changes that disrupt IPP binding [1].

  • BacA/UppP (Undecaprenyl Pyrophosphate Phosphatase): The 2.6 Å structure of E. coli BacA (PDB: 5V3Y) exhibits an interdigitated inverted topology repeat (IITR) fold with 10 transmembrane helices. A periplasmic-facing pocket harbors conserved motifs (BacA1: D³⁵D³⁶K³⁹; BacA2: E²⁰⁷H²¹⁰) that coordinate Mg²⁺ for pyrophosphate hydrolysis [3] [7]. Dimerization via a 973.5 Ų interface stabilizes the active site [7].

  • PgpB (PAP2 Family Phosphatase): Topological analyses confirm six transmembrane segments with a periplasmic catalytic domain. Its signature motif KX₆RP-(PSGH)-SRX₅HX₃D dephosphorylates C~55~-PP with 20-fold lower efficiency than diacylglycerol pyrophosphate. Activity is enhanced by phospholipids, suggesting membrane-dependent substrate positioning [9].

Table 2: Structural Features of UP-Processing Enzymes

EnzymeOrganismPDB IDResolution (Å)Catalytic ResiduesKey Cofactors
UPPsS. pneumoniae4H4E2.06Asp²⁶, His⁴³, Arg⁷⁷Mg²⁺, FPP
BacA/UppPE. coli5V3Y2.6Asp³⁵, Asp³⁶, Glu²⁰⁷, His²¹⁰Mg²⁺
PgpB (PAP2)E. coliN/AN/ALys⁹⁴, Arg¹⁰¹, His¹⁴⁹, Asp¹⁵³Phospholipids

Comparative Analysis of UP Derivatives

The monophosphate (C~55~-P) and pyrophosphate (C~55~-PP) forms exhibit distinct physicochemical properties and roles:

  • Charge and Solubility: C~55~-PP’s pyrophosphate group confers higher polarity (logP = 8.2) than C~55~-P (logP = 9.7), influencing membrane localization. C~55~-PP accumulates in the outer leaflet after glycan polymerization, while C~55~-P localizes to the inner leaflet for precursor loading [6] [8].
  • Enzymatic Specificity: UPPs exclusively synthesizes C~55~-PP via Mg²⁺-dependent condensations, with maximal activity at 1 mM Mg²⁺. Excess Mg²⁺ (>50 mM) inhibits activity by disrupting IPP binding [10]. Conversely, BacA hydrolyzes C~55~-PP to C~55~-P with a K~m~ of 120 μM, while PAP2 enzymes like PgpB process both lipid pyrophosphates and phospholipids [7] [9].
  • Biological Half-life: C~55~-PP is transiently generated during de novo synthesis or recycling, with rapid phosphatase conversion (<5 sec). In contrast, C~55~-P persists for multiple rounds of glycan transport, undergoing ~5,000 cycles/minute during E. coli peptidoglycan synthesis [2] [6].

Table 3: Chemical and Functional Properties of UP Derivatives

PropertyC~55~-P (Undecaprenyl Phosphate)C~55~-PP (Undecaprenyl Pyrophosphate)
Charge at pH 7.4-1 (monoanionic)-2 to -3 (di/tri-anionic)
Membrane LocalizationCytoplasmic leafletPeriplasmic leaflet
Primary FunctionGlycan carrier loadingRecycling intermediate
Enzymatic ProducersBacA, PgpB, YbjGUPPs (de novo synthesis)
Thermodynamic StabilityΔG = -42.1 kcal/molΔG = -38.9 kcal/mol

Membrane Topology and Lipid Carrier Orientation

UP’s amphipathic structure governs its orientation and dynamics within lipid bilayers:

  • Transmembrane Positioning: Biophysical studies indicate C~55~-P adopts a perpendicular orientation with its phosphate group anchored at the hydrophilic interface. The isoprenoid chain embeds ~18 Å into the hydrophobic core, inducing local membrane curvature critical for flippase recognition [2] [6]. In contrast, alcohol derivatives (e.g., undecaprenol) lie parallel to the membrane plane [2].
  • Recycling Mechanism: After glycan transfer, C~55~-PP is hydrolyzed to C~55~-P in the periplasm. DUF368-containing proteins (e.g., VCA0040 in V. cholerae) act as pH-dependent translocases, flipping C~55~-P to the cytoplasmic leaflet. Alkaline pH disrupts this activity, explaining cell lysis at pH >8.0 in Δvca0040 mutants [5]. BacA’s IITR fold—typically observed in transporters—suggests dual phosphatase/flippase functionality [3] [7].
  • Flippase Dynamics: Und-P flipping occurs at ~10³ molecules/cell/second, exceeding passive diffusion rates. DedA family proteins provide compensatory translocase activity under acidic conditions, demonstrating environmental modulation of carrier recycling [5] [8].

Table 4: Membrane Dynamics of UP in Gram-Negative Bacteria

ProcessLocationKey ProteinsEnvironmental Modulation
Precursor LoadingCytoplasmic leafletMraY, WecApH-insensitive
Glycan TranslocationTransmembraneMurJ, WzxSodium motive force dependence
C~55~-PP DephosphorylationPeriplasmic leafletBacA, PgpB, YbjGEnhanced by phospholipids
C~55~-P TranslocaseTransmembraneDUF368 proteins (e.g., VCA0040)Alkaline pH sensitivity

Properties

CAS Number

25126-51-6

Product Name

Undecaprenyl phosphate

IUPAC Name

[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate

Molecular Formula

C55H91O4P

Molecular Weight

847.3 g/mol

InChI

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+

InChI Key

UFPHFKCTOZIAFY-RDQGWRCRSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Synonyms

undecaprenyl phosphate

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

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